

# Application Notes and Protocols for BMS-795311 in Human Whole Plasma Assays

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Compound of Interest		
Compound Name:	BMS-795311	
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### Introduction

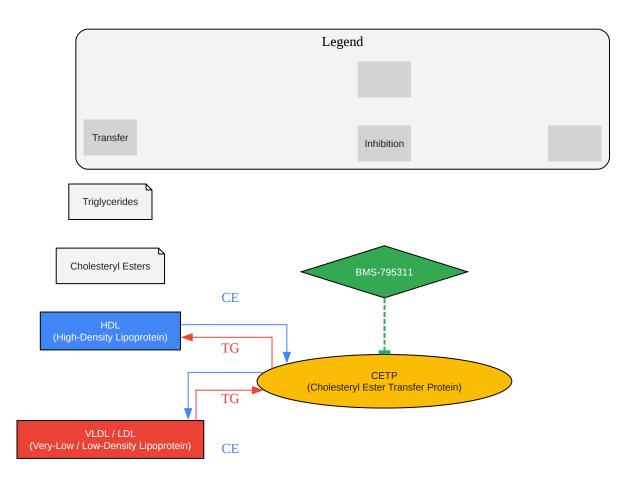
**BMS-795311** is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), with an IC50 of 4 nM in enzyme-based scintillation proximity assays.[1] By inhibiting CETP, **BMS-795311** effectively blocks the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins, leading to an increase in HDL-cholesterol levels. This mechanism of action makes it a compound of interest in the development of therapies for dyslipidemia and cardiovascular diseases.

Accurate quantification of **BMS-795311** in human whole plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, determining the extent of plasma protein binding is essential, as only the unbound fraction of a drug is typically pharmacologically active.[2] These application notes provide a detailed protocol for the quantification of **BMS-795311** in human whole plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used bioanalytical technique known for its sensitivity and selectivity.[3][4][5] A protocol for determining the plasma protein binding of **BMS-795311** is also presented.

**Mechanism of Action: CETP Inhibition** 



**BMS-795311** exerts its therapeutic effect by inhibiting the Cholesteryl Ester Transfer Protein (CETP). The following diagram illustrates the role of CETP in lipid metabolism and the impact of its inhibition by **BMS-795311**.



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CETP Inhibition by BMS-795311

## **Experimental Protocols**



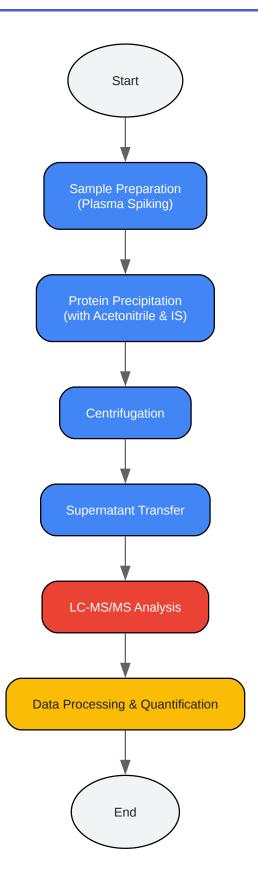
# Protocol 1: Quantification of BMS-795311 in Human Whole Plasma by LC-MS/MS

This protocol outlines the procedure for extracting **BMS-795311** from human plasma and quantifying its concentration using LC-MS/MS.

- 1. Materials and Reagents
- BMS-795311 reference standard
- Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
- Human whole plasma (with anticoagulant, e.g., K2EDTA)
- · Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- · Formic acid, LC-MS grade
- Deionized water
- Microcentrifuge tubes
- · Pipettes and tips
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass spectrometer)
- 2. Experimental Workflow

The following diagram illustrates the workflow for the quantification of **BMS-795311** in human plasma.





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LC-MS/MS Quantification Workflow



### 3. Detailed Methodology

- Preparation of Stock and Working Solutions:
  - Prepare a 1 mg/mL stock solution of BMS-795311 in a suitable organic solvent (e.g., DMSO or Methanol).
  - Prepare a stock solution of the Internal Standard (IS) in a similar manner.
  - Serially dilute the BMS-795311 stock solution with 50:50 Methanol:Water to prepare working standards for the calibration curve and quality control (QC) samples.
- Sample Preparation (Protein Precipitation):[4][6]
  - Aliquot 100 μL of human plasma into a microcentrifuge tube.
  - Spike with the appropriate amount of BMS-795311 working standard (for calibration curve and QC samples) or vehicle (for blank samples).
  - Add 300 μL of cold acetonitrile containing the internal standard at a fixed concentration.
  - Vortex the mixture for 1 minute to precipitate the plasma proteins.
  - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  - Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
- LC-MS/MS Conditions (Example):
  - Liquid Chromatography:
    - Column: C18 column (e.g., 50 x 2.1 mm, 3.5 μm).
    - Mobile Phase A: 0.1% formic acid in water.
    - Mobile Phase B: 0.1% formic acid in acetonitrile.
    - Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase
       A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by



a re-equilibration step.

■ Flow Rate: 0.4 mL/min.

Injection Volume: 10 μL.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), positive.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: These would need to be optimized for BMS-795311 and the chosen IS. The precursor ion would be the protonated molecule [M+H]+, and the product ion would be a stable fragment generated by collision-induced dissociation.

#### 4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of BMS-795311 to the IS against
  the nominal concentration of the calibration standards.
- Use a linear regression model with a weighting factor (e.g., 1/x or  $1/x^2$ ) to fit the data.
- Determine the concentration of BMS-795311 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

# Protocol 2: Determination of BMS-795311 Plasma Protein Binding by Equilibrium Dialysis

This protocol describes a common method to determine the fraction of **BMS-795311** that is unbound to plasma proteins.[7][8]

- 1. Materials and Reagents
- BMS-795311
- Human whole plasma



- Phosphate Buffered Saline (PBS), pH 7.4
- Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes
- Incubator shaker
- LC-MS/MS system
- 2. Detailed Methodology
- Spike human plasma with BMS-795311 to the desired concentration.
- Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
- Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
- After incubation, collect aliquots from both the plasma and the buffer chambers.
- Analyze the concentration of BMS-795311 in both aliquots using the validated LC-MS/MS method described in Protocol 1.
- 3. Data Analysis
- Calculate the fraction unbound (fu) using the following formula:
  - fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
- The percentage of plasma protein binding can then be calculated as:
  - % Bound = (1 fu) \* 100

## **Data Presentation**

Quantitative data should be presented in a clear and organized manner. The following tables are examples of how to present calibration curve data and assay performance metrics.

Table 1: Example Calibration Curve Data for BMS-795311 in Human Plasma



Nominal Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)	Calculated Concentration (ng/mL)	Accuracy (%)
1	0.012	1.05	105.0
5	0.061	4.98	99.6
20	0.245	20.1	100.5
50	0.610	50.8	101.6
100	1.225	99.5	99.5
500	6.130	502.1	100.4
1000	12.280	998.7	99.9

Table 2: Example Inter-day and Intra-day Precision and Accuracy Data

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	8.5	103.2	9.8	105.1
Low	3	6.2	98.7	7.5	101.3
Medium	80	4.5	101.5	5.1	99.8
High	800	3.8	99.2	4.2	100.7

LLOQ: Lower Limit of Quantification

## Conclusion

The protocols described in these application notes provide a comprehensive framework for the reliable quantification of **BMS-795311** in human whole plasma and the determination of its plasma protein binding. Adherence to these methodologies will ensure the generation of high-quality data, which is essential for the successful preclinical and clinical development of **BMS-**



**795311**. It is important to note that specific parameters, particularly for the LC-MS/MS method, will require optimization in the user's laboratory.

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